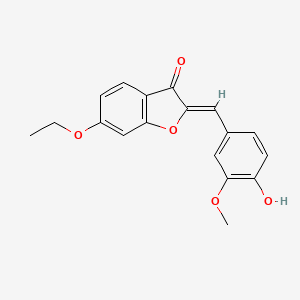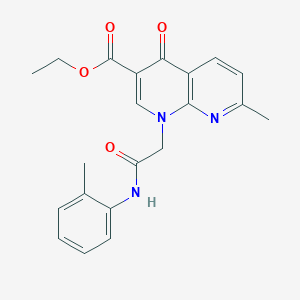
5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids and their esters, which might be structurally similar to the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a process that has been studied in organic synthesis . This process involves a radical approach and is used in the formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
In terms of chemical reactions, boronic acids and their esters are known to undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
Chemical compounds with similar structures to 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole are often explored for their medicinal properties. For example, novel pyrazoles have been synthesized from precursors and evaluated for their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities (Thangarasu, Manikandan, & Thamaraiselvi, 2019). These studies contribute to the development of new drugs by exploring the biological activities of synthesized compounds.
Antimicrobial Agents
Compounds related to thiazoles have been synthesized and tested for their antimicrobial properties. For instance, formazans derived from Mannich base of thiadiazoles showed moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and Mechanism of Action Studies
Molecular docking studies are crucial in understanding the interaction between synthesized compounds and biological targets. A thiazole analogue was assessed for its anti-proliferative effect against various human carcinoma cell lines, and its mechanism of action was postulated using molecular modeling, providing insights into the potential therapeutic uses of such compounds (Amin et al., 2017).
Antioxidant Activity
The antioxidant potential of synthesized compounds is another area of interest. A study on substituted benzenesulfonamides as aldose reductase inhibitors also revealed potent antioxidant activities, suggesting the dual functionality of such compounds in therapeutic applications (Alexiou & Demopoulos, 2010).
Antibacterial Activity
Designing and synthesizing new compounds with antibacterial properties is vital in addressing antibiotic resistance. Thiazoles and thiazole-containing triazoles were synthesized and demonstrated good antibacterial activity against several bacterial strains, indicating their potential as lead molecules in developing new antibacterial agents (Santosh et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-7-11(8(2)15)19-12(14-7)9-3-5-10(6-4-9)18-20(13,16)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNOFWIJHCVPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OS(=O)(=O)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)



![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2844875.png)

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)